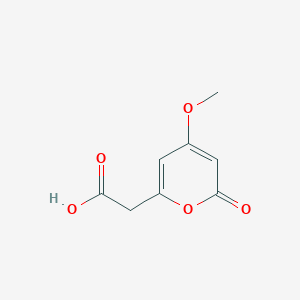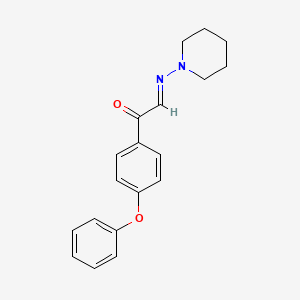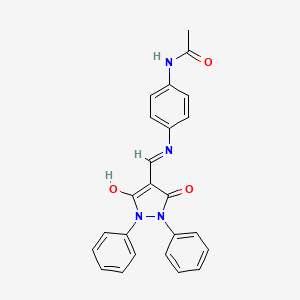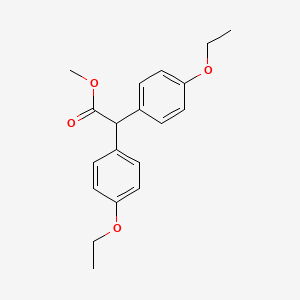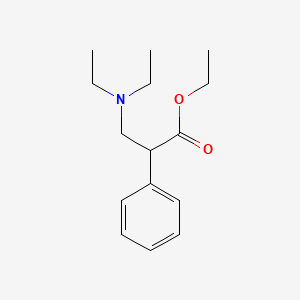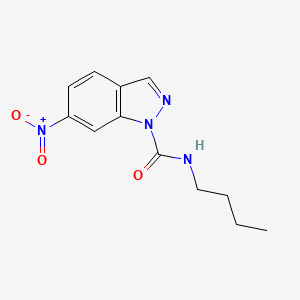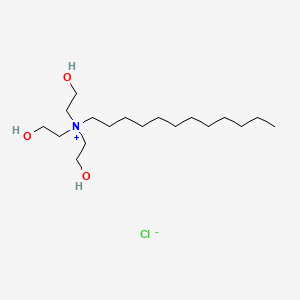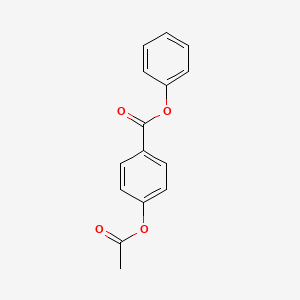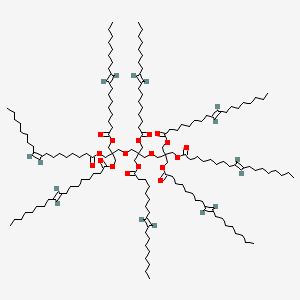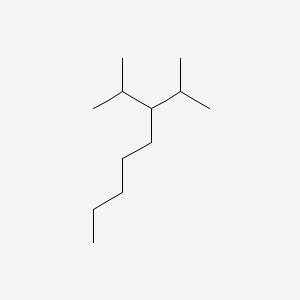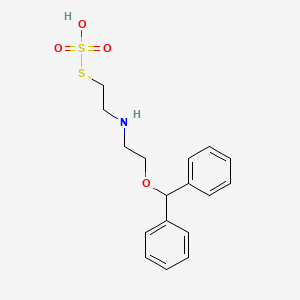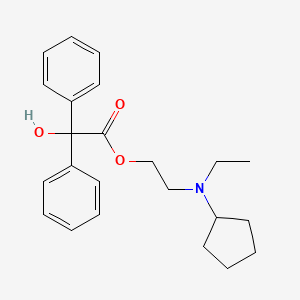
2-(Cyclopentylethylamino)ethyl benzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylethylamino)ethyl benzilate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylethylamino)ethyl benzilate typically involves the esterification of benzilic acid with 2-(Cyclopentylethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopentylethylamino)ethyl benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylethylamino)ethyl benzilate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various ester derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylethylamino)ethyl benzilate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with esterases and other hydrolytic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzilic acid: A precursor to 2-(Cyclopentylethylamino)ethyl benzilate, known for its use in organic synthesis.
3-Quinuclidinyl benzilate: A similar ester compound with known biological activity.
Benactyzine hydrochloride: Another ester derivative with applications in medicine.
Uniqueness
This compound is unique due to its specific ester structure and the presence of the cyclopentylethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
21447-01-8 |
|---|---|
Molekularformel |
C23H29NO3 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-[cyclopentyl(ethyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO3/c1-2-24(21-15-9-10-16-21)17-18-27-22(25)23(26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21,26H,2,9-10,15-18H2,1H3 |
InChI-Schlüssel |
RAUDLHKOCJXRDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


